molecular formula C12H11ClN2OS B2967849 [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride CAS No. 2172584-22-2

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride

Cat. No.: B2967849
CAS No.: 2172584-22-2
M. Wt: 266.74
InChI Key: BRXIGFRMNVNJJP-UHFFFAOYSA-N
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Description

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride is a chemical compound that features a benzofuran ring fused with a thiazole ring

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety and Hazards

Benzofuran compounds can pose certain safety hazards. For example, (S)- (1-benzofuran-2-yl) (pyridin-3-yl)methanamine dihydrochloride has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a promising area for future research, especially in the search for efficient antimicrobial candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride typically involves the formation of the benzofuran and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents. The thiazole ring can be formed via the cyclization of α-haloketones with thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride
  • (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride

Uniqueness

What sets [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride apart from similar compounds is its unique combination of benzofuran and thiazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS.ClH/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11;/h1-5,7H,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXIGFRMNVNJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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